molecular formula C13H10N2O2S B1418111 7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 827614-34-6

7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B1418111
CAS No.: 827614-34-6
M. Wt: 258.3 g/mol
InChI Key: FDAIAKHXFSBDIN-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-methoxyphenyl group at the 7-position. Its molecular formula is C₁₃H₁₀N₂O₂S (MW: 258.30), and it is identified by CAS number 827614-34-6 . The methoxy group at the para position of the phenyl ring contributes to its electronic and steric properties, making it a candidate for pharmacological studies, particularly in enzyme inhibition (e.g., phosphodiesterase 7) .

Properties

IUPAC Name

7-(4-methoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-17-9-4-2-8(3-5-9)10-6-18-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAIAKHXFSBDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the construction of the thieno[3,2-d]pyrimidine core followed by the introduction of the 4-methoxyphenyl group. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone to form the thieno[3,2-d]pyrimidine ring system. Subsequent functionalization with a 4-methoxyphenyl group can be achieved through various coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as halogens, alkyl groups, or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Substituent Variations at the 7-Position

The 7-position substituent on the thienopyrimidinone scaffold significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Notes
7-(4-Chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 4-ClPh (7) C₁₂H₇ClN₂OS 262.72 N/A Chloro substituent (electron-withdrawing); higher lipophilicity
7-(4-Bromophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 4-BrPh (7) C₁₂H₇BrN₂OS 307.17 827614-31-3 Bromo analog; increased steric bulk and molecular weight
7-(4-Methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 4-MePh (7) C₁₃H₁₀N₂OS 242.30 N/A Methyl group (electron-donating); lower polarity
7-(3,4-Dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 3,4-diMeOPh (7) C₁₄H₁₂N₂O₃S 288.32 950266-16-7 Dimethoxy substituents; enhanced solubility but steric hindrance
  • Electronic Effects : The methoxy group in the target compound donates electrons via resonance, increasing electron density on the phenyl ring compared to chloro/bromo analogs. This may enhance binding to electron-deficient enzyme active sites .
2.2. Positional Isomers
  • 5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 17537-76-7): A structural isomer with the methoxyphenyl group at the 5-position and a different ring fusion ([2,3-d] vs. [3,2-d]).

Data Tables

Table 1: Physicochemical Comparison
Property Target Compound 7-(4-ClPh) Analog 7-(4-BrPh) Analog 5-(4-MeOPh) Isomer
Molecular Weight 258.30 262.72 307.17 258.30
Substituent Electronic Effect Electron-donating Electron-withdrawing Electron-withdrawing Electron-donating
Predicted Solubility (LogP) Moderate (~2.5) High (~3.0) High (~3.2) Moderate (~2.5)

Biological Activity

7-(4-Methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS No. 827614-34-6) is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound features a thieno[3,2-d]pyrimidine core structure, which is known for its pharmacological potential. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial and anticancer properties.

Antimycobacterial Activity

Research indicates that this compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The inhibition of these pathogens suggests potential utility as an antitubercular agent. The mechanism involves the disruption of key enzymatic activities within the bacteria, leading to cell death.

Antitumor Activity

In vitro studies have demonstrated that this compound possesses antiproliferative effects on various cancer cell lines. For instance, it has been evaluated against colorectal cancer cell lines such as Caco-2 and HT-29. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations of 5 µM and 10 µM after 72 hours of treatment.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Bruton’s Tyrosine Kinase (BTK) : Inhibition of BTK disrupts B cell receptor (BCR) signaling pathways, which are crucial for B cell development and function. This disruption can lead to reduced immunological responses.
  • Cytochrome bd oxidase (Cyt-bd) : The compound may also interact with this enzyme, affecting cellular respiration processes in pathogens.

Research Findings

Several studies have highlighted the compound's potential therapeutic applications:

  • Antiproliferative Studies : A study reported that compounds similar to this compound inhibited the proliferation of Caco-2 cells by approximately 30% at 5 µM and 45% at 10 µM concentrations after 72 hours. Similar trends were observed with HT-29 cells, indicating a promising anticancer profile .
  • Structure-Activity Relationship (SAR) : The presence of the 4-methoxyphenyl group enhances the electronic properties and interactions with biological targets compared to other thieno[3,2-d]pyrimidine derivatives .

Comparative Analysis

To further understand the uniqueness of this compound in relation to similar compounds, a comparison table is presented below:

Compound TypeKey FeaturesBiological Activity
Thieno[3,2-d]pyrimidin-4-amines Variations in substituentsAntimicrobial properties
Triazole-pyrimidine hybrids Combination with triazole moietyEnhanced pharmacological properties
Benzo[4,5]thieno[3,2-d]pyrimidines Fused benzene ring for stabilityImproved biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 2
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7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

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